molecular formula C9H7Br2FO2 B1409978 Methyl 2,6-dibromo-3-fluorophenylacetate CAS No. 1803778-95-1

Methyl 2,6-dibromo-3-fluorophenylacetate

Cat. No.: B1409978
CAS No.: 1803778-95-1
M. Wt: 325.96 g/mol
InChI Key: IVBHFKLFKJGXBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,6-dibromo-3-fluorophenylacetate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of bromine and fluorine atoms on a phenyl ring, which is esterified with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,6-dibromo-3-fluorophenylacetate typically involves the esterification of 2,6-dibromo-3-fluorophenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for efficient large-scale production and minimizes the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,6-dibromo-3-fluorophenylacetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The phenyl ring can be oxidized to form quinones under strong oxidizing conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Major Products

    Substitution: Formation of 2,6-diamino-3-fluorophenylacetate or 2,6-dithio-3-fluorophenylacetate.

    Reduction: Formation of 2,6-dibromo-3-fluorophenylmethanol.

    Oxidation: Formation of 2,6-dibromo-3-fluoroquinone.

Scientific Research Applications

Methyl 2,6-dibromo-3-fluorophenylacetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-cancer agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2,6-dibromo-3-fluorophenylacetate is largely dependent on its chemical structure. The presence of bromine and fluorine atoms can influence its reactivity and interaction with biological targets. For instance, the compound may act as an electrophile in biochemical pathways, interacting with nucleophilic sites on proteins or DNA. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,6-dibromo-4-fluorophenylacetate
  • Methyl 2,6-dichloro-3-fluorophenylacetate
  • Methyl 2,6-dibromo-3-chlorophenylacetate

Uniqueness

Methyl 2,6-dibromo-3-fluorophenylacetate is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties in terms of stability, solubility, and interaction with biological targets.

Properties

IUPAC Name

methyl 2-(2,6-dibromo-3-fluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Br2FO2/c1-14-8(13)4-5-6(10)2-3-7(12)9(5)11/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVBHFKLFKJGXBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=CC(=C1Br)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2,6-dibromo-3-fluorophenylacetate
Reactant of Route 2
Methyl 2,6-dibromo-3-fluorophenylacetate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Methyl 2,6-dibromo-3-fluorophenylacetate
Reactant of Route 4
Reactant of Route 4
Methyl 2,6-dibromo-3-fluorophenylacetate
Reactant of Route 5
Reactant of Route 5
Methyl 2,6-dibromo-3-fluorophenylacetate
Reactant of Route 6
Reactant of Route 6
Methyl 2,6-dibromo-3-fluorophenylacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.